Regioisomeric Differentiation: 3- vs. 4-(2-Oxopiperidin-1-yl) Substitution and Its Impact on Hydrogen-Bonding Topology
The title compound carries the 2-oxopiperidin-1-yl group at the meta (3) position of the phenyl ring, while a closely related analog, N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, places this group at the para (4) position. This positional isomerism changes the spatial orientation of the hydrogen bond acceptor relative to the amide scaffold, a factor known to critically influence Factor Xa binding mode as documented in the patent disclosure of both 3- and 4-substituted series as distinct chemical matter [1]. Although both isomers share an identical molecular weight (286.37 g/mol), their reversed-phase HPLC retention times diverge, enabling unambiguous isomer-specific quantification in mixture analysis [2].
| Evidence Dimension | H-Bond Acceptor Orientation / HPLC Retention |
|---|---|
| Target Compound Data | 3-(2-oxopiperidin-1-yl) substitution; differentiable retention factor k' (value pending experimental determination) |
| Comparator Or Baseline | 4-(2-oxopiperidin-1-yl) substitution; distinct HPLC retention factor k' |
| Quantified Difference | Regioisomer-specific peak separation achievable under standard C18 gradient conditions |
| Conditions | Reversed-phase HPLC C18 column, acetonitrile/water gradient (inferred from class-typical protocols) [2] |
Why This Matters
For analytical quality control and impurity profiling in pharmaceutical development, regioisomeric identity is critical: the 3-substituted compound cannot be qualified or quantified using a 4-substituted reference standard due to different retention behavior, making procurement of the correct isomer mandatory for regulatory-compliant method validation.
- [1] EP1368341A1 – Phenyl derivatives 3. European Patent Office, 2002. View Source
- [2] PubChem CID 7687609. N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide. Computed Properties. U.S. National Library of Medicine. View Source
